N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide
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Overview
Description
N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is a compound that belongs to the class of sulfonylbenzamides It features a cyclohexyl group, a methylpiperazine moiety, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzamide with cyclohexyl isocyanate under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylpiperazine Moiety: The final step involves the reaction of the sulfonylated benzamide with 4-methylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the sulfonyl group or the benzamide core.
Substitution: Substituted derivatives with various functional groups replacing the sulfonyl group.
Scientific Research Applications
N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenylacetamide
- N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoate
Uniqueness
N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-20-10-12-21(13-11-20)25(23,24)17-9-5-6-15(14-17)18(22)19-16-7-3-2-4-8-16/h5-6,9,14,16H,2-4,7-8,10-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPYQEZDZSTKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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